2-(4-methylphenyl)-5-phenyl-1H-1,2,4-triazol-3-one
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Overview
Description
The compound with the identifier 2-(4-methylphenyl)-5-phenyl-1H-1,2,4-triazol-3-one 1,2-Dihydro-2-(4-methylphenyl)-5-phenyl-3H-1,2,4-triazol-3-one . This compound is a member of the triazolone family, which is characterized by a five-membered ring containing three nitrogen atoms. Triazolones are known for their diverse applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-2-(4-methylphenyl)-5-phenyl-3H-1,2,4-triazol-3-one typically involves the cyclization of appropriate hydrazides with isocyanates or carbodiimides. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydro-2-(4-methylphenyl)-5-phenyl-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce various reduced derivatives.
Scientific Research Applications
1,2-Dihydro-2-(4-methylphenyl)-5-phenyl-3H-1,2,4-triazol-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1,2-Dihydro-2-(4-methylphenyl)-5-phenyl-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler compound with a similar triazole ring structure.
Benzotriazole: Another triazole derivative with different substituents.
Tetrazole: A related compound with an additional nitrogen atom in the ring.
Uniqueness
1,2-Dihydro-2-(4-methylphenyl)-5-phenyl-3H-1,2,4-triazol-3-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of a phenyl group and a methylphenyl group makes it particularly interesting for various applications.
Properties
IUPAC Name |
2-(4-methylphenyl)-5-phenyl-1H-1,2,4-triazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-11-7-9-13(10-8-11)18-15(19)16-14(17-18)12-5-3-2-4-6-12/h2-10H,1H3,(H,16,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQNSCQXPRYJKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)N=C(N2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)N=C(N2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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